molecular formula C21H17N5O6 B14920576 4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-N-(2-methylphenyl)-3-nitrobenzamide

4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-N-(2-methylphenyl)-3-nitrobenzamide

Cat. No.: B14920576
M. Wt: 435.4 g/mol
InChI Key: XUCMLMRQSCZECR-WSDLNYQXSA-N
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Description

4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(2-METHYLPHENYL)-3-NITROBENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, nitro, and hydrazino groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(2-METHYLPHENYL)-3-NITROBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with N-(2-methylphenyl)-3-nitrobenzamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(2-METHYLPHENYL)-3-NITROBENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield corresponding ketones, while reduction of the nitro groups results in amines.

Scientific Research Applications

4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(2-METHYLPHENYL)-3-NITROBENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a diagnostic tool.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(2-METHYLPHENYL)-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the nitro groups can participate in redox reactions, affecting cellular oxidative stress levels. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone: Shares similar functional groups but differs in its overall structure and applications.

    2,2′-[(4-Nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one): Another compound with nitro and hydroxyl groups, used in different chemical contexts.

Uniqueness

4-{2-[(2-HYDROXY-5-NITROPHENYL)METHYLENE]HYDRAZINO}-N~1~-(2-METHYLPHENYL)-3-NITROBENZAMIDE is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for multiple chemical modifications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C21H17N5O6

Molecular Weight

435.4 g/mol

IUPAC Name

4-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-N-(2-methylphenyl)-3-nitrobenzamide

InChI

InChI=1S/C21H17N5O6/c1-13-4-2-3-5-17(13)23-21(28)14-6-8-18(19(11-14)26(31)32)24-22-12-15-10-16(25(29)30)7-9-20(15)27/h2-12,24,27H,1H3,(H,23,28)/b22-12+

InChI Key

XUCMLMRQSCZECR-WSDLNYQXSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

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